(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one
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Overview
Description
(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one is a complex organic compound featuring a thiazolopyrimidine core fused with an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Ylidene Formation:
Imidazolidinone Ring Construction: The final step involves the cyclization of the intermediate with a suitable isocyanate or carbodiimide to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thiazole ring, potentially leading to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities due to its structural features.
Industry
In industry, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its unique structure allows for the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For instance, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores, such as 2-aminothiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities.
Imidazolidinones: Compounds like 1,3-dimethyl-2-thioxoimidazolidin-4-one, which share the imidazolidinone ring and exhibit various pharmacological properties.
Uniqueness
What sets (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one apart is the combination of these two moieties in a single molecule, providing a unique scaffold that can interact with multiple biological targets. This dual functionality enhances its potential as a versatile compound in drug discovery and development.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
(5Z)-5-(2,4-dimethyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-11-10-12(2)23-16(20-11)15(13-8-6-5-7-9-13)26-18(23)14-17(24)22(4)19(25)21(14)3/h5-10H,1-4H3/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVJASXSYXCCGL-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(SC(=C3C(=O)N(C(=S)N3C)C)N12)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C(S/C(=C\3/C(=O)N(C(=S)N3C)C)/N12)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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